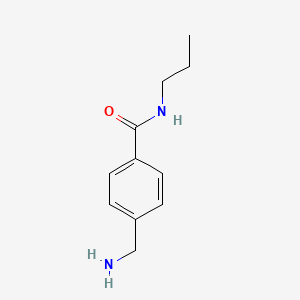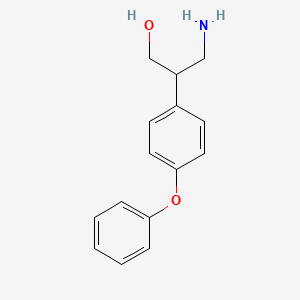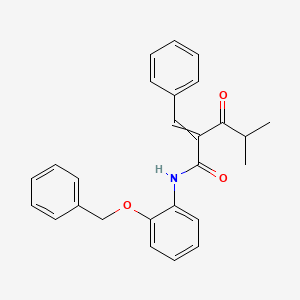
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is a compound that belongs to the class of amides. It features a bromopyridine moiety, which is known for its significant biological and therapeutic value. The compound’s structure includes a pyridine ring substituted with a bromine atom at the 2-position and an amide group at the 4-position, along with a hydroxy and methyl group on an octanamide chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine-4-amine with 2-hydroxy-2-methyloctanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include optimization of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amidation: The amide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to ketones or alkanes, respectively.
科学的研究の応用
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways involving pyridine derivatives.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy and amide groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the bromine and hydroxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazo[1,2-a]pyridine ring, differing in the core structure.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxy group allows for unique reactivity and interactions compared to similar compounds .
特性
分子式 |
C14H21BrN2O2 |
|---|---|
分子量 |
329.23 g/mol |
IUPAC名 |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methyloctanamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-4-5-6-8-14(2,19)13(18)17-11-7-9-16-12(15)10-11/h7,9-10,19H,3-6,8H2,1-2H3,(H,16,17,18) |
InChIキー |
ZHHABRBCLIJOPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)



![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)

![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)
![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)

